molecular formula C11H9FINO2 B597905 Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate CAS No. 167631-21-2

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B597905
CAS No.: 167631-21-2
M. Wt: 333.101
InChI Key: QFJIFAVZNQADDY-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of fluorine and iodine atoms, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of fluorine and iodine substituents. The reaction conditions often include the use of strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-fluoro-1H-indole-2-carboxylate
  • Ethyl 3-iodo-1H-indole-2-carboxylate
  • Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

Uniqueness

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is unique due to the simultaneous presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJIFAVZNQADDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676693
Record name Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167631-21-2
Record name Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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